2-(1-Morpholinoethyl)-1,4-benzodioxane

Sigma-1 receptor Neuropharmacology Radioligand binding

FOR PROCUREMENT MANAGERS & PRINCIPAL INVESTIGATORS: 2-(1-Morpholinoethyl)-1,4-benzodioxane (CAS: 69766-28-5) is a non-negotiable research tool for sigma-1/nAChR polypharmacology. It offers a unique binding profile: potent sigma-1 affinity (Ki=5.5 nM), multi-subtype nAChR antagonism (IC50=1.8-15 nM), and a clean adrenergic background. Generic 1,4-benzodioxane analogs CANNOT substitute due to severely divergent target engagement. This specific morpholinoethyl substitution ensures experimental reproducibility in pain, addiction, and neurodegeneration models, as supported by detailed local differentiation evidence.

Molecular Formula C14H19NO3
Molecular Weight 249.30 g/mol
CAS No. 69766-28-5
Cat. No. B14457772
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(1-Morpholinoethyl)-1,4-benzodioxane
CAS69766-28-5
Molecular FormulaC14H19NO3
Molecular Weight249.30 g/mol
Structural Identifiers
SMILESCC(C1COC2=CC=CC=C2O1)N3CCOCC3
InChIInChI=1S/C14H19NO3/c1-11(15-6-8-16-9-7-15)14-10-17-12-4-2-3-5-13(12)18-14/h2-5,11,14H,6-10H2,1H3
InChIKeyHTGYYXDALADZAT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement-Ready Guide: 2-(1-Morpholinoethyl)-1,4-benzodioxane (CAS 69766-28-5) – Baseline Characteristics and Scientific Positioning


2-(1-Morpholinoethyl)-1,4-benzodioxane (CAS: 69766-28-5) is a synthetic small molecule within the broader class of 1,4-benzodioxane derivatives [1]. This compound features a 1,4-benzodioxane core linked to a morpholine moiety via an ethyl bridge, resulting in the IUPAC name 4-[1-(2,3-dihydro-1,4-benzodioxin-3-yl)ethyl]morpholine [2]. Its molecular architecture places it at the intersection of several bioactive chemotypes, including nicotinic acetylcholine receptor (nAChR) modulators, sigma receptor ligands, and monoamine transporter interactors. The compound is primarily of interest to researchers investigating polypharmacology, sigma-1 receptor biology, and the neuropharmacology of nicotinic systems. As a research tool compound, it offers a distinct binding profile that differentiates it from more target-restricted analogs within the benzodioxane family.

Why Generic 1,4-Benzodioxane Substitution Fails for 2-(1-Morpholinoethyl)-1,4-benzodioxane (CAS 69766-28-5)


Simple substitution with alternative 1,4-benzodioxane derivatives in research protocols is not scientifically justifiable due to the substantial binding profile divergence observed across this compound class. 1,4-Benzodioxane-containing molecules exhibit vastly different target engagement profiles depending on peripheral substituents [1]. For instance, while MKC-242 (a benzodioxane derivative) shows picomolar affinity for 5-HT1A receptors (Ki = 0.35 nM) and only moderate α1-adrenoceptor binding [2], 2-(1-morpholinoethyl)-1,4-benzodioxane demonstrates a fundamentally different pharmacological fingerprint characterized by nanomolar sigma-1 and nAChR activity coupled with negligible β-1 adrenergic binding. This target-specific divergence arises from the unique morpholinoethyl substitution pattern, which critically alters both steric and electronic properties governing receptor recognition. The evidence detailed in Section 3 quantifies this differentiation and demonstrates why experimental reproducibility, target engagement expectations, and procurement specifications cannot be satisfied by generic or superficially similar analogs.

Quantitative Evidence Guide: Differentiating 2-(1-Morpholinoethyl)-1,4-benzodioxane (CAS 69766-28-5) from Closest Analogs


Sigma-1 Receptor Affinity: 3-Fold Higher Binding Affinity Compared to Clinical-Stage Sigma-1 Antagonist S1RA

2-(1-Morpholinoethyl)-1,4-benzodioxane demonstrates high affinity for the sigma-1 receptor with a Ki of 5.5 nM, as determined by competitive radioligand binding against [3H]-(+)-pentazocine in guinea pig brain membranes [1]. In cross-study comparison, this affinity is approximately 3.1-fold higher than the well-characterized selective sigma-1 antagonist S1RA (E-52862), which exhibits a Ki of 17.0 ± 7.0 nM for the human sigma-1 receptor [2]. The target compound's affinity also exceeds that of EST64454 (Ki = 22 nM) and approaches the affinity of BD-1063 (Ki = 9 ± 1 nM) .

Sigma-1 receptor Neuropharmacology Radioligand binding

Nicotinic Acetylcholine Receptor Antagonism: Sub-10 nM Activity at α1β1γδ Muscle-Type nAChR

The compound exhibits antagonist activity at the α1β1γδ muscle-type nicotinic acetylcholine receptor with a functional IC50 of 7.9 nM, as measured by inhibition of carbamylcholine-induced 86Rb+ efflux in human TE671/RD cells [1]. Additionally, it demonstrates functional antagonism at human α4β2 nAChR (IC50 = 12.0 nM), α4β4 nAChR (IC50 = 15.0 nM), and α3β4 nAChR (IC50 = 1.8 nM) [1]. For comparative context, the well-characterized α4β2 nAChR partial agonist Pozanicline (ABT-089) exhibits a Ki of 16.7 nM for binding to [3H]cytisine sites , indicating that 2-(1-morpholinoethyl)-1,4-benzodioxane demonstrates comparable or superior functional potency.

Nicotinic acetylcholine receptor nAChR antagonist Ion channel

Negligible β-1 Adrenergic Receptor Binding: Clear Differentiation from Adrenergic-Active Benzodioxane Analogs

In contrast to many 1,4-benzodioxane derivatives that exhibit significant adrenergic activity (particularly α1-adrenoceptor antagonism) [1], 2-(1-morpholinoethyl)-1,4-benzodioxane demonstrates no measurable binding affinity for the β-1 adrenergic receptor . This is a critical differentiator from analogs such as MKC-242, which shows moderate affinity for α1-adrenoceptors (Ki = 21 nM) [2], and from classic benzodioxane-based α1-adrenoceptor antagonists like WB4101 [1]. The absence of β-1 binding eliminates a potential confounding variable in experimental systems where adrenergic signaling must remain unperturbed.

Beta-1 adrenergic receptor Receptor selectivity Off-target profiling

Polypharmacology Fingerprint: Distinct Target Engagement Profile Not Replicated by Single-Target Analogs

2-(1-Morpholinoethyl)-1,4-benzodioxane exhibits a multi-target engagement profile that includes sigma-1 receptor (Ki = 5.5 nM) [1], mu-opioid receptor (Ki = 4.40 nM) [1], muscarinic acetylcholine receptor (Ki = 20 nM in cerebral cortex) [2], and multiple nAChR subtypes (IC50 = 1.8–15.0 nM) [3]. In functional assays, it also inhibits dopamine uptake (IC50 = 900 nM) and serotonin uptake (IC50 = 100 nM) [3]. This polypharmacology contrasts with selective analogs like BD-1063, which primarily targets sigma-1 receptors (Ki = 9 nM) with >49-fold selectivity over sigma-2 but lacks significant nAChR activity. Similarly, Pozanicline selectively targets nAChR (Ki = 16.7 nM) without sigma-1 receptor engagement .

Polypharmacology Sigma-1 receptor nAChR Target profiling

Optimal Research and Industrial Application Scenarios for 2-(1-Morpholinoethyl)-1,4-benzodioxane (CAS 69766-28-5)


Sigma-1 Receptor Pharmacology Studies Requiring Sub-10 nM Tool Compound Potency

Based on its sigma-1 receptor Ki of 5.5 nM [1], this compound is well-suited for radioligand displacement studies, functional sigma-1 antagonism assays, and investigations of sigma-1-mediated calcium signaling and chaperone function. The affinity surpasses that of the clinical-stage antagonist S1RA (Ki = 17 nM) [2] and the probe compound EST64454 (Ki = 22 nM) , making it an attractive alternative for experiments where higher potency enables reduced compound usage or improved signal-to-noise ratios.

Nicotinic Acetylcholine Receptor Multi-Subtype Profiling and Antagonist Characterization

The compound's functional antagonist activity across multiple nAChR subtypes—α1β1γδ (IC50 = 7.9 nM), α4β2 (IC50 = 12.0 nM), α4β4 (IC50 = 15.0 nM), and α3β4 (IC50 = 1.8 nM) [3]—positions it as a valuable tool for comparative nAChR pharmacology. Researchers investigating subtype-specific modulation, ion flux assays using 86Rb+ efflux methodologies, or the role of nAChRs in neurological and psychiatric disorders will find this broad antagonism profile useful for establishing baseline receptor blockade across multiple subtypes simultaneously.

Polypharmacology Research in Neuropharmacology Requiring Concurrent Engagement of Sigma-1 and Nicotinic Systems

The unique combination of sigma-1 receptor binding (Ki = 5.5 nM) [1], mu-opioid receptor affinity (Ki = 4.40 nM) [1], and multi-subtype nAChR antagonism (IC50 = 1.8–15.0 nM) [3] makes this compound particularly valuable for polypharmacology investigations. Unlike highly selective reference compounds such as BD-1063 (sigma-1 selective) or Pozanicline (nAChR selective) , this molecule enables the study of receptor system cross-talk and synergistic effects in complex disease models where multiple targets contribute to pathophysiology, including pain, addiction, and neurodegenerative conditions.

Control Compound for Studies Requiring Absence of Adrenergic Off-Target Effects

Given the documented absence of measurable binding to β-1 adrenergic receptors , this compound serves as an ideal control for experiments where adrenergic signaling confounds must be excluded. In contrast to many 1,4-benzodioxane derivatives that retain significant α1-adrenoceptor activity (e.g., MKC-242 with Ki = 21 nM for α1-adrenoceptors [4]), 2-(1-morpholinoethyl)-1,4-benzodioxane provides a cleaner pharmacological background, enabling more definitive attribution of observed effects to sigma-1 and/or nAChR mechanisms rather than adrenergic modulation.

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